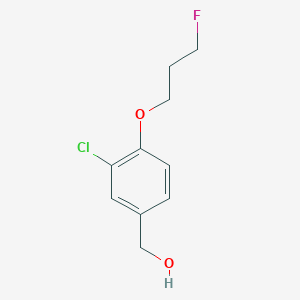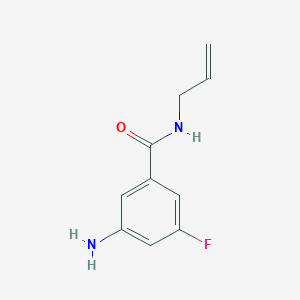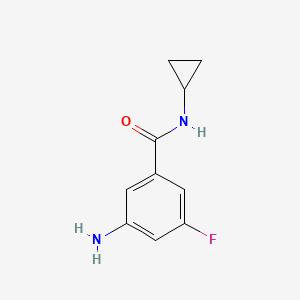
8-Bromo-4-chloro-7-methylquinoline
Vue d'ensemble
Description
8-Bromo-4-chloro-7-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 8-Bromo-4-chloro-7-methylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-7-methylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of bromine, chlorine, and a methyl group on the quinoline core adds to the complexity of the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Halogenation and Bromination Reactions : 8-Methylquinolines, including derivatives like 5-chloro- and 5-bromo-8-methylquinoline, are obtained through halogenation in concentrated sulfuric acid with silver sulfate. These compounds can further undergo bromination reactions (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Knorr Synthesis : The synthesis of bromo-methylquinolines, including steps like condensation and cyclization, is crucial in the study of infectious diseases and has applications in medicinal chemistry (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
Photophysical and Photochemical Studies
Resonance Raman Characterization : 8-Bromo-7-hydroxyquinoline derivatives have been studied using resonance Raman spectroscopy. The study focuses on understanding the forms of these compounds in various solutions, contributing to the knowledge of their photophysical properties (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).
Photolabile Protecting Group : Brominated hydroxyquinoline, closely related to 8-bromo-4-chloro-7-methylquinoline, has been identified as a photolabile protecting group. Its applications are significant in the field of photochemistry and biological messengers, demonstrating sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).
Antimicrobial and Antimalarial Applications
- Antimalarial Activity : N4-Substituted 7-bromo derivatives, structurally related to 8-bromo-4-chloro-7-methylquinoline, have shown significant antimalarial activity, indicating the potential of such compounds in the development of new antimalarial drugs (Barlin & Tan, 1985).
Synthesis of Complex Molecules
- Synthesis of Naphthoisoquinoline Derivatives : The use of bromo-methylquinoline in the synthesis of complex naphthoisoquinoline derivatives demonstrates the role of such compounds in synthetic organic chemistry, contributing to the development of new molecular structures (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).
Safety And Hazards
When handling 8-Bromo-4-chloro-7-methylquinoline, it is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled or ingested, medical attention should be sought immediately .
Propriétés
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFZDDUXYKTBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-7-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
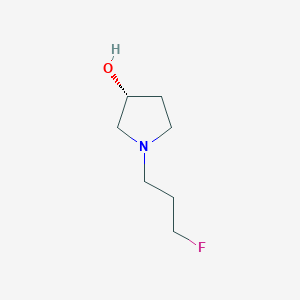
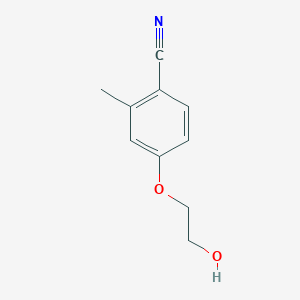
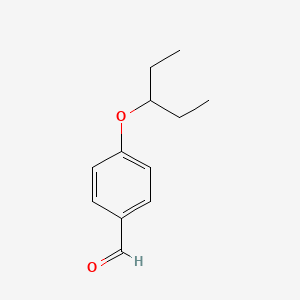
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
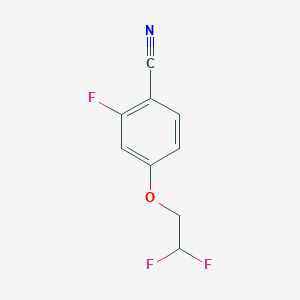
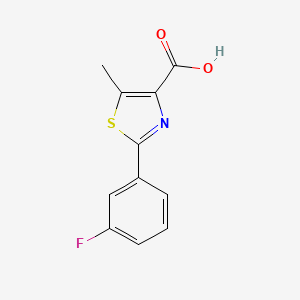
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
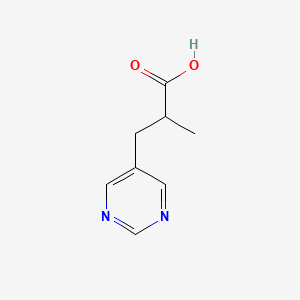
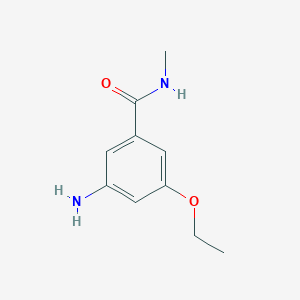
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
